molecular formula C18H24Cl2N2O3S B2826107 2-(2,4-Dichlorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421481-74-4

2-(2,4-Dichlorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2826107
CAS RN: 1421481-74-4
M. Wt: 419.36
InChI Key: MGTOETBDWVFOBZ-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,4-dichlorophenoxy group, which is commonly found in certain types of herbicides . It also contains a morpholinomethyl group and a 1,4-thiazepan-4-yl group, which are less common and could potentially impart unique properties to the compound.

Scientific Research Applications

Synthetic Applications and Chemical Characterization

Design and Synthesis of Heterocyclic Compounds

Research involving the synthesis and characterization of novel series of thiophene derivatives, which are structurally related to the queried compound, demonstrates the versatility of morpholine and thiazepane rings in medicinal chemistry. These derivatives have been evaluated for their anti-inflammatory activities, suggesting that compounds incorporating morpholine and thiazepane structures may offer promising biological activities (Helal et al., 2015).

Cytotoxicity Against Cancer Cells

A study on oxime ethers, featuring heterocyclic moieties similar to those in the queried compound, highlighted their potential as antitumor agents. Certain derivatives exhibited significant cytotoxicity against the HeLa cancer cell line, suggesting a potential avenue for the development of new cancer therapies (Kosmalski et al., 2022).

Antibacterial and Antioxidant Activities

The synthesis of novel pyrazole derivatives incorporating morpholine phenyl groups and their evaluation for antibacterial activities further underscores the utility of such structures in the development of new antimicrobial agents. Molecular docking studies have supported these findings, offering insights into the mechanism of action (Khumar et al., 2018). Additionally, QSAR-analysis of certain thiazole derivatives for potential antioxidant activities indicates the relevance of these structures in designing compounds with specific biological properties (Drapak et al., 2019).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O3S/c19-14-2-3-17(16(20)10-14)25-12-18(23)22-4-1-9-26-13-15(22)11-21-5-7-24-8-6-21/h2-3,10,15H,1,4-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTOETBDWVFOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

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